Platycogenin A

Description

Properties

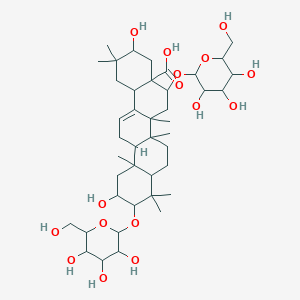

Molecular Formula |

C42H68O16 |

|---|---|

Molecular Weight |

829.0 g/mol |

IUPAC Name |

3,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-5,10-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C42H68O16/c1-37(2)12-19-18-8-9-24-39(5)13-20(45)33(58-35-32(52)30(50)28(48)22(17-44)56-35)38(3,4)23(39)10-11-40(24,6)41(18,7)15-26(42(19,36(53)54)14-25(37)46)57-34-31(51)29(49)27(47)21(16-43)55-34/h8,19-35,43-52H,9-17H2,1-7H3,(H,53,54) |

InChI Key |

IRXSNGAQRPMOKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2C3=CCC4C(C3(CC(C2(CC1O)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O)C)(CCC6C4(CC(C(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

who first isolated Platycogenin A from Platycodon grandiflorus

Pioneering the Chemistry of Platycodon grandiflorus: The First Isolation of Platycogenin A

The initial isolation of this compound, a key triterpenoid sapogenin from the roots of Platycodon grandiflorus (the balloon flower), was a significant achievement in the field of natural product chemistry. This foundational work was carried out by a team of Japanese researchers, whose meticulous studies in the mid-20th century laid the groundwork for understanding the complex chemical constituents of this important medicinal plant. While the broader investigation into the saponins of Platycodon grandiflorus began in the early 20th century by Japanese scholars, the specific isolation and structural elucidation of its constituent sapogenins, including this compound, were reported in the 1960s and 1970s.

This technical guide provides an in-depth overview of the pioneering work on the isolation of this compound, tailored for researchers, scientists, and drug development professionals. It includes a summary of the quantitative data, detailed experimental protocols from the original studies, and visualizations of the experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in the early studies on the isolation and characterization of this compound and its related compounds.

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Optical Rotation [α]D | Yield (%) |

| This compound | C₃₀H₅₀O₆ | 506.7 | 298-300 | +55.2° (c 1.0, CHCl₃) | Not explicitly stated |

| Platycodin D | C₅₇H₉₂O₂₈ | 1225.3 | 241-243 | -31.4° (c 1.0, H₂O) | ~0.1% from dried roots |

| Crude Saponin Mixture | - | - | - | - | ~5-10% from dried roots |

Experimental Protocols

The methodologies employed by the Japanese researchers for the first isolation of this compound involved a multi-step process, beginning with the extraction of crude saponins from the roots of Platycodon grandiflorus, followed by hydrolysis to cleave the sugar moieties, and finally, chromatographic separation and purification of the resulting aglycones.

Extraction of Crude Saponins

The initial step involved the extraction of the total saponin content from the dried and powdered roots of Platycodon grandiflorus.

-

Plant Material: Dried roots of Platycodon grandiflorus.

-

Solvent: Methanol or Ethanol.

-

Procedure:

-

The powdered roots were exhaustively extracted with hot methanol.

-

The methanolic extract was concentrated under reduced pressure to yield a syrupy residue.

-

The residue was dissolved in water and partitioned with n-butanol.

-

The n-butanol layer, containing the saponins, was washed with water, and then evaporated to dryness to yield the crude saponin mixture.

-

Acid Hydrolysis of Crude Saponins

To isolate the aglycone, this compound, the sugar chains of the saponins were removed by acid hydrolysis.

-

Reagents: 2N Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) in aqueous methanol.

-

Procedure:

-

The crude saponin mixture was dissolved in 50% aqueous methanol.

-

An equal volume of 4N HCl was added to the solution.

-

The mixture was refluxed for several hours (typically 4-6 hours).

-

After cooling, the reaction mixture was neutralized and the precipitated aglycones were collected by filtration.

-

The precipitate was washed with water until neutral and then dried.

-

Chromatographic Separation and Purification of this compound

The resulting mixture of aglycones was then separated and purified using column chromatography.

-

Stationary Phase: Silica gel or Alumina.

-

Mobile Phase: A gradient of chloroform and methanol (e.g., CHCl₃ → CHCl₃-MeOH mixtures).

-

Procedure:

-

The crude aglycone mixture was dissolved in a minimal amount of chloroform and applied to a silica gel column.

-

The column was eluted with a stepwise gradient of increasing methanol concentration in chloroform.

-

Fractions were collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound were combined and the solvent was evaporated.

-

The residue was recrystallized from a suitable solvent system (e.g., methanol-chloroform) to yield pure this compound.

-

Structural Elucidation

The structure of the isolated this compound was determined using a combination of spectroscopic methods and chemical degradation.

-

Techniques Used:

-

Elemental Analysis: To determine the molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To determine the number and environment of protons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Chemical Derivatization: Acetylation and methylation to confirm the number of hydroxyl groups.

-

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the isolation and characterization of this compound.

Caption: Workflow for the first isolation of this compound.

Caption: Logic diagram for the structural elucidation of this compound.

Unraveling the Molecular Architecture of Platycogenin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation and confirmation of Platycogenin A, a significant triterpenoid saponin aglycone derived from the roots of Platycodon grandiflorum. This document details the experimental methodologies, presents key quantitative data, and visualizes the logical workflow and potential biological signaling pathways associated with this class of compounds.

Introduction

This compound is the aglycone moiety of Platyconic Acid A, a prominent saponin found in the medicinal plant Platycodon grandiflorum. The structural determination of this complex natural product has been a subject of scientific investigation, relying on a combination of advanced spectroscopic techniques. Its formal chemical name is 2β,3β,16α,23-tetrahydroxyolean-12-ene-24,28-dioic acid. Understanding the precise molecular architecture of this compound is fundamental for elucidating its biological activities and exploring its therapeutic potential.

Structural Elucidation Workflow

The process of determining the chemical structure of this compound involves a systematic workflow that begins with the isolation of the parent saponin from its natural source, followed by hydrolysis to yield the aglycone, and finally, detailed spectroscopic analysis to establish its complete structure.

Experimental Protocols

Isolation and Purification of Platyconic Acid A

A detailed protocol for the isolation of the parent saponin, Platyconic Acid A, is crucial for obtaining the starting material for this compound.

Protocol:

-

Extraction: The dried and powdered roots of Platycodon grandiflorum are extracted with methanol (MeOH).

-

Solvent Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The saponin fraction is concentrated in the n-BuOH layer.

-

Chromatography: The n-BuOH fraction is subjected to a series of chromatographic separations. This typically involves:

-

Diaion HP-20 column chromatography: Elution with a gradient of methanol in water to perform an initial fractionation.

-

Silica gel column chromatography: Further separation of the saponin-rich fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of Platyconic Acid A using a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient.

-

Hydrolysis of Platyconic Acid A to Yield this compound

Protocol:

-

Acid Hydrolysis: A purified sample of Platyconic Acid A is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous acid (e.g., 2M HCl).

-

Reaction: The mixture is heated under reflux for several hours to cleave the glycosidic linkages.

-

Extraction: After cooling, the reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate) to isolate the aglycone (this compound).

-

Purification: The crude this compound is purified by column chromatography on silica gel.

Spectroscopic Analysis

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the accurate mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which provides valuable information about the substructures.

-

Sample Preparation: A dilute solution of the purified this compound in a suitable solvent (e.g., methanol) is infused into the mass spectrometer.

-

Typical Parameters:

-

Ionization Mode: Positive and/or negative ion mode.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas: Nitrogen at a flow rate of 5-10 L/min.

-

Gas Temperature: 300-350 °C.

-

Fragmentor Voltage: Varies depending on the instrument and desired fragmentation.

-

-

Techniques: A suite of NMR experiments is required for the complete structure elucidation:

-

1D NMR: ¹H NMR and ¹³C NMR provide information about the number and types of protons and carbons in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

-

-

-

Sample Preparation: The purified this compound is dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆).

-

Typical Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Temperature: Typically room temperature.

-

Reference: Tetramethylsilane (TMS) or the residual solvent peak.

-

-

Technique: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.

-

Procedure:

-

Crystallization: Growing single crystals of this compound of suitable quality is the most critical and often challenging step. This involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic positions are determined and the molecular structure is refined.

-

Quantitative Data

The following table summarizes the ¹³C NMR spectral data for this compound, which is essential for its structural confirmation.[1]

| Carbon No. | Chemical Shift (δc) in Pyridine-d₅ |

| 1 | 47.7 |

| 2 | 68.8 |

| 3 | 81.3 |

| 4 | 43.5 |

| 5 | 48.1 |

| 6 | 18.5 |

| 7 | 33.1 |

| 8 | 40.2 |

| 9 | 47.5 |

| 10 | 37.0 |

| 11 | 23.9 |

| 12 | 122.5 |

| 13 | 144.1 |

| 14 | 42.1 |

| 15 | 36.0 |

| 16 | 74.0 |

| 17 | 49.2 |

| 18 | 41.7 |

| 19 | 46.2 |

| 20 | 30.8 |

| 21 | 33.9 |

| 22 | 32.5 |

| 23 | 65.5 |

| 24 | 181.4 |

| 25 | 16.0 |

| 26 | 17.5 |

| 27 | 27.0 |

| 28 | 178.0 |

| 29 | 33.1 |

| 30 | 23.7 |

Potential Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, research on related saponins from Platycodon grandiflorum, such as Platycodin D, provides insights into the potential biological mechanisms. These compounds have been shown to exert anti-inflammatory, anti-cancer, and anti-obesity effects through the modulation of several key signaling pathways.

Conclusion

The chemical structure of this compound has been unequivocally established as 2β,3β,16α,23-tetrahydroxyolean-12-ene-24,28-dioic acid through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The detailed quantitative data, particularly the ¹³C NMR chemical shifts, serve as a crucial reference for the identification and quality control of this compound. While definitive X-ray crystallographic data is yet to be reported, the spectroscopic evidence provides a solid foundation for its structural assignment. Further research into the specific interactions of this compound with cellular signaling pathways will be instrumental in unlocking its full therapeutic potential. This guide provides the necessary foundational information for researchers and drug development professionals to advance the study of this promising natural product.

References

An In-depth Technical Guide on the Biosynthesis Pathway of Platycogenin A in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract: Platycogenin A, a major bioactive triterpenoid saponin from the roots of Platycodon grandiflorus, exhibits a wide range of pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway, detailing the key enzymatic steps from primary metabolism to the final intricate structure. It includes a putative pathway, characterization of key enzymes, quantitative data on related metabolites, detailed experimental protocols for pathway elucidation, and illustrative diagrams to clarify complex processes.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids and proceeds through the triterpenoid pathway. The core skeleton is synthesized and then sequentially modified by oxidation and glycosylation reactions.

Formation of the Triterpenoid Backbone: β-amyrin

The initial stages of the pathway are shared with other triterpenoids and sterols, originating from both the mevalonate (MVA) and the methylerythritol 4-phosphate (MEP) pathways, which produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are condensed to form the 30-carbon precursor, 2,3-oxidosqualene.

The first committed step in platycoside biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by β-amyrin synthase (bAS) , to form the pentacyclic triterpenoid skeleton, β-amyrin .

Tailoring of the β-amyrin Skeleton

Following the formation of β-amyrin, a series of oxidative reactions, primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s), modify the triterpenoid core. For the formation of the this compound aglycone, two key hydroxylation/oxidation steps are essential:

-

C-28 Oxidation: The methyl group at the C-28 position of β-amyrin undergoes a three-step oxidation to a carboxylic acid, producing oleanolic acid . This reaction is catalyzed by CYP450 enzymes belonging to the CYP716A subfamily . Specifically, CYP716A140v2 has been functionally characterized in P. grandiflorus to perform this conversion.

-

C-16β Hydroxylation: A crucial step is the introduction of a hydroxyl group at the C-16β position. The enzyme CYP716A141 , also from P. grandiflorus, has been identified as a unique β-amyrin C-16β oxidase . This enzyme is critical for the biosynthesis of platycosides with a C-16 hydroxyl group, a characteristic feature of this compound.

It is hypothesized that these oxidation steps can occur in a specific sequence, leading to intermediates such as 16β-hydroxy-β-amyrin and subsequently 16β-hydroxy oleanolic acid (the direct aglycone of this compound).

Glycosylation Steps

The final stage in the biosynthesis of this compound is the attachment of sugar moieties to the aglycone. This is carried out by UDP-glycosyltransferases (UGTs) , which transfer sugar residues from activated sugar donors (like UDP-glucose) to the triterpenoid backbone. This compound has a sugar chain attached at the C-3 position. While the specific UGTs responsible for the precise glycosylation pattern of this compound have not yet been fully characterized, genome-wide studies of P. grandiflorus have identified numerous candidate UGT genes that are highly expressed in the roots, where platycosides accumulate. It is proposed that a series of UGTs work sequentially to build the final oligosaccharide chain.

Caption: Putative biosynthesis pathway of this compound in Platycodon grandiflorus.

Quantitative Data on Platycosides in Platycodon grandiflorum

While kinetic data for the specific enzymes in the this compound pathway are not yet available in the literature, several studies have quantified the concentrations of major platycosides in different parts of the plant. This data provides valuable context for understanding the accumulation of these compounds.

| Compound | Plant Part | Concentration (mg/100g DW) | Reference |

| Total Saponins | Roots (with peel) | 1674.60 ± 25.45 | [1] |

| Total Saponins | Roots (without peel) | 1058.83 ± 14.21 | [1] |

| Total Saponins | Stems | 993.71 ± 11.89 | [1] |

| Total Saponins | Leaves | 881.16 ± 5.15 | [1] |

| Total Saponins | Buds | 1364.05 ± 18.76 | [1] |

| Platycoside E | Roots (blue flower) | 309.8 ± 32.6 (µg/g) | [2] |

| Platycodin D | Roots (blue flower) | 73.1 ± 5.2 (µg/g) | [2] |

| Platycodin D3 | Roots (blue flower) | Not specified | [2] |

DW: Dry Weight

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Protocol for Identification of Biosynthetic Genes via Transcriptome Analysis

This protocol outlines a typical workflow for identifying candidate genes (CYP450s, UGTs) involved in this compound biosynthesis.

-

Plant Material and RNA Extraction:

-

Collect tissues from P. grandiflorus, such as roots (high accumulation) and leaves (low accumulation), at various developmental stages.

-

Immediately freeze the tissues in liquid nitrogen and store at -80°C.

-

Extract total RNA using a suitable method, such as a Trizol-based protocol or a commercial plant RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

-

-

Library Preparation and Sequencing:

-

Prepare cDNA libraries from high-quality RNA samples using a kit such as the Illumina TruSeq RNA Sample Prep Kit.

-

Perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.

-

-

Bioinformatic Analysis:

-

Quality Control: Trim raw sequencing reads to remove adapters and low-quality bases using tools like Trimmomatic.

-

De Novo Assembly: If a reference genome is unavailable, assemble the high-quality reads into unigenes using Trinity software.

-

Gene Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (NCBI Nr, Swiss-Prot, KEGG, KOG).

-

Expression Analysis: Map the reads from each sample back to the assembled transcriptome (or reference genome) and calculate gene expression levels as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).

-

Differential Expression Analysis: Identify genes that are significantly upregulated in root tissues compared to leaf tissues using software packages like DESeq2 or edgeR.

-

Candidate Gene Selection: Filter the differentially expressed genes for those annotated as β-amyrin synthase, cytochrome P450s, and UDP-glycosyltransferases. Further prioritize candidates based on phylogenetic analysis with known triterpenoid biosynthetic enzymes from other species.

-

Caption: Experimental workflow for identifying candidate biosynthetic genes.

Protocol for Heterologous Expression and Functional Characterization of CYP450s in Yeast

This protocol is used to confirm the function of candidate CYP450 enzymes identified through transcriptome analysis.

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of the candidate CYP450 gene from P. grandiflorus root cDNA using PCR with high-fidelity polymerase.

-

Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.

-

Co-express the CYP450 with a cytochrome P450 reductase (CPR) from a plant like Arabidopsis thaliana or P. grandiflorus itself to ensure sufficient electron supply.

-

-

Yeast Transformation and Culture:

-

Transform the expression constructs into a suitable Saccharomyces cerevisiae strain engineered to produce the substrate, β-amyrin.

-

Select transformed yeast colonies on appropriate selective media.

-

Grow a pre-culture of the transformed yeast in selective synthetic defined (SD) medium with glucose.

-

Inoculate the main culture in SD medium with glucose and grow to mid-log phase.

-

Induce protein expression by transferring the cells to a medium containing galactose instead of glucose.

-

-

Metabolite Extraction and Analysis:

-

After a period of induction (e.g., 48-72 hours), harvest the yeast cells by centrifugation.

-

Extract the metabolites from the cell pellet and the culture medium using an organic solvent such as ethyl acetate.

-

Dry the organic extract and re-dissolve it in a suitable solvent (e.g., methanol).

-

Analyze the extracted metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the metabolite profile of the yeast expressing the candidate CYP450 to a control strain (expressing an empty vector) to identify new peaks corresponding to the oxidized products.

-

Confirm the identity of the products by comparing their mass spectra and retention times with authentic standards, if available.

-

Protocol for In Vitro UDP-Glycosyltransferase (UGT) Activity Assay

This assay is used to determine the activity and substrate specificity of candidate UGT enzymes.

-

Recombinant Protein Expression and Purification:

-

Clone the candidate UGT gene into an E. coli expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His-tag).

-

Transform the vector into an appropriate E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to improve protein solubility.

-

Purify the recombinant UGT protein using affinity chromatography.

-

-

Enzyme Assay Reaction:

-

Prepare a reaction mixture containing:

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Purified recombinant UGT enzyme

-

Triterpenoid acceptor substrate (e.g., this compound aglycone, oleanolic acid)

-

UDP-sugar donor (e.g., UDP-glucose, UDP-galactose)

-

-

Initiate the reaction by adding the UDP-sugar.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction by adding an organic solvent like methanol or ethanol.

-

-

Product Detection and Analysis:

-

Method A (HPLC):

-

Centrifuge the terminated reaction to pellet the precipitated protein.

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

-

Monitor for the appearance of new peaks with shorter retention times (glycosylated products are typically more polar) compared to the acceptor substrate.

-

-

Method B (Bioluminescent Assay, e.g., UDP-Glo™):

-

This method detects the UDP released during the glycosyl transfer reaction.

-

After the UGT reaction, add the UDP Detection Reagent, which converts UDP to ATP.

-

The ATP is then used in a luciferase reaction to generate a light signal.

-

Measure the luminescence, which is proportional to the amount of UDP produced and thus the UGT activity.

-

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Platycodon grandiflorus is a complex pathway involving multiple gene families, including β-amyrin synthases, cytochrome P450s, and UDP-glycosyltransferases. Significant progress has been made in identifying and functionally characterizing the enzymes responsible for the formation and initial oxidation of the triterpenoid backbone. Key enzymes such as CYP716A140v2 and the unique CYP716A141 provide critical insights into the generation of the this compound aglycone.

However, the precise sequence of oxidative events and the complete set of UGTs responsible for the final glycosylation steps remain to be fully elucidated. Future research should focus on the functional characterization of the remaining candidate CYP450 and UGT genes from P. grandiflorus. The determination of the kinetic properties of these enzymes will be essential for developing effective metabolic engineering strategies. Ultimately, the reconstitution of the entire this compound pathway in a heterologous host, such as yeast or a model plant, will pave the way for the sustainable and scalable production of this valuable medicinal compound.

References

Platycogenin A: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycogenin A is a prominent triterpenoid saponin isolated from the roots of Platycodon grandiflorus, commonly known as the balloon flower or Jie Geng in traditional Chinese medicine. As a member of the platycoside family, this compound and its related compounds have garnered significant interest within the scientific community for their wide array of pharmacological activities. These include anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailed experimental protocols for its extraction and quantification, and a look into its interaction with cellular signaling pathways.

Natural Sources and Distribution of this compound

The primary natural source of this compound is the perennial flowering plant Platycodon grandiflorus, which is native to East Asia, including China, Korea, Japan, and the Russian Far East. This plant is the sole member of the Platycodon genus within the Campanulaceae family.

The concentration and distribution of this compound and other platycosides vary significantly throughout the plant. The roots are the primary storage organ for these bioactive compounds, with substantially higher concentrations found compared to the aerial parts such as the stem, leaves, and flowers.[1][2][3] Research indicates that the fibrous roots and the root bark (peel) contain a higher concentration of these saponins than the central part of the main root.[1][4] In contrast, the stems, leaves, and seeds contain more flavonoids and fewer saponins.[2][3]

Quantitative Distribution of Saponins in Platycodon grandiflorum

While specific quantitative data for this compound across all plant parts is limited in readily available literature, studies on the distribution of total and major saponins provide valuable insights. The following table summarizes the findings on the total saponin content in various parts of the Platycodon grandiflorum plant.

| Plant Part | Total Saponin Content (mg/100g dry weight) | Reference |

| Roots | 881.16 ± 5.15 to 1674.60 ± 25.45 | [5] |

| Stems | Lower than roots | [2][3] |

| Leaves | Lower than roots | [2][3] |

| Buds | Lower than roots | [5] |

Note: The total saponin content can vary based on the age of the plant, cultivation conditions, and the specific cultivar.

Experimental Protocols

Extraction of Platycosides from Platycodon grandiflorus Roots

This protocol outlines a general procedure for the extraction of a crude saponin mixture rich in this compound.

-

Sample Preparation:

-

Wash the fresh roots of Platycodon grandiflorus thoroughly to remove soil and other debris.

-

Dry the roots in a well-ventilated oven at a temperature of 40-60°C until a constant weight is achieved.

-

Grind the dried roots into a fine powder (approximately 40-60 mesh).

-

-

Solvent Extraction:

-

Weigh the powdered root material.

-

Suspend the powder in 70-80% aqueous ethanol or methanol at a solvent-to-solid ratio of 10:1 (v/w).

-

Perform extraction using one of the following methods:

-

Maceration: Stir the mixture at room temperature for 24-48 hours.

-

Reflux Extraction: Heat the mixture under reflux for 2-4 hours.

-

Ultrasonic-Assisted Extraction: Sonicate the mixture in an ultrasonic bath for 30-60 minutes.

-

-

Filter the mixture through cheesecloth or filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue 2-3 times to ensure maximum yield.

-

-

Concentration:

-

Combine the filtrates from all extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C to obtain a crude extract.

-

-

Solvent Partitioning (Optional):

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning with n-butanol. The saponins will preferentially move to the n-butanol layer.

-

Separate and concentrate the n-butanol layer to obtain a saponin-enriched fraction.

-

Isolation and Purification of this compound

Further purification of this compound from the crude extract is typically achieved through chromatographic techniques.

-

Column Chromatography:

-

Pack a glass column with a suitable stationary phase, such as silica gel or a macroporous adsorbent resin.

-

Dissolve the crude saponin extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform, methanol, and water in increasing polarity.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest based on the TLC profile.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain high-purity this compound, preparative HPLC is employed.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or acetic acid) is a typical mobile phase.

-

Detection: UV detection at a wavelength around 203-210 nm.

-

Inject the partially purified fraction and collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Quantification of this compound by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.

-

Standard and Sample Preparation:

-

Prepare a stock solution of purified this compound of a known concentration in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare sample solutions by accurately weighing the powdered plant material, extracting with a suitable solvent (e.g., methanol), and filtering the extract through a 0.22 µm syringe filter.

-

-

UPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient elution with Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 25-40°C.

-

Injection Volume: 1-5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Visualizations

Experimental Workflow for this compound Analysis

Caption: Workflow for the extraction, purification, and quantification of this compound.

This compound and the PI3K/Akt Signaling Pathway

Recent studies have shown that extracts from Platycodon grandiflorus, rich in platycosides like this compound, can exert their anti-inflammatory and anti-cancer effects by modulating cellular signaling pathways. One such key pathway is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is crucial for cell survival, proliferation, and apoptosis.[6][7][8] It has been demonstrated that Platycodon grandiflorus extract can inhibit the activation of this pathway.[6][8]

Caption: Inhibition of the PI3K/Akt signaling pathway by Platycodon grandiflorus extract.

References

- 1. mdpi.com [mdpi.com]

- 2. Nontargeted Metabolomic Analysis of Four Different Parts of Platycodon grandiflorum Grown in Northeast China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nontargeted Metabolomic Analysis of Four Different Parts of Platycodon grandiflorum Grown in Northeast China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacological Effects and Health Benefits of Platycodon grandiflorus—A Medicine Food Homology Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aqueous extract of Platycodon grandiflorus attenuates lipopolysaccharide-induced apoptosis and inflammatory cell infiltration in mouse lungs by inhibiting PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platycodon grandiflorus polysaccharides combined with hesperidin exerted the synergistic effect of relieving ulcerative colitis in mice by modulating PI3K/AKT and JAK2/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platycodon grandiflorus enhances the effect of DDP against lung cancer by down regulating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Platycogenin A: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycogenin A, a prominent triterpenoid saponin isolated from the roots of Platycodon grandiflorus, has garnered significant interest within the scientific community. This document serves as an in-depth technical guide, consolidating the current knowledge on the physical, chemical, and biological properties of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed data, experimental methodologies, and an exploration of its mechanisms of action.

Physical and Chemical Properties

This compound is a complex natural product with the following physicochemical characteristics:

| Property | Value | Source |

| Molecular Formula | C₄₂H₆₈O₁₆ | N/A |

| Molecular Weight | 829.0 g/mol | N/A |

| Appearance | Powder | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

Note: Specific quantitative data for melting point and detailed spectral data for this compound are not consistently available in the public domain. The following NMR data is for a closely related compound, 3-O-β-D-glucopyranosyl-2,3,16,23,24-pentahydroxyolean-12-ene-28-oic acid, which may serve as a reference.

Table of ¹H and ¹³C NMR Spectral Data for a Related Platycodon Saponin

| Position | δC (ppm) | δH (ppm) |

| 1 | 45.06 | |

| 2 | 69.59 | 4.73 (1H, m) |

| 3 | 86.15 | 4.61 (1H, m) |

| 4 | 47.17 | |

| 5 | 48.11 | |

| 6 | 19.23 | |

| 7 | 33.67 | |

| 8 | 40.24 | |

| 9 | 47.67 | |

| 10 | 37.54 | |

| 11 | 24.17 | |

| 12 | 122.71 | 5.67 (1H, br s) |

| 13 | 145.05 | |

| 16 | 74.74 | |

| 23 | 65.03 | |

| 24 | 63.58 | |

| 28 | 180.06 | |

| Me-25 | 17.57 | 1.02 |

| Me-26 | 18.23 | 1.06 |

| Me-27 | 27.20 | 1.78 |

| Me-29 | 33.35 | 1.15 |

| Me-30 | 24.70 | 1.51 |

Source: Adapted from a study on a related platycoside.

Biological Activities and Signaling Pathways

While research specifically on this compound is emerging, studies on closely related platycosides, particularly Platycodin D, provide strong indications of its biological potential. These compounds are known to possess anti-inflammatory, anticancer, and antioxidant properties. The primary mechanisms of action appear to involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound and related compounds are believed to exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

Caption: Inhibition of the NF-κB signaling pathway by this compound.

By inhibiting the IκB kinase (IKK), this compound prevents the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.

Anticancer Activity

The anticancer properties of related platycosides are often attributed to the induction of apoptosis and inhibition of cell proliferation, frequently through the modulation of the PI3K/Akt signaling pathway .

Caption: this compound's proposed inhibition of the PI3K/Akt pathway.

This compound is hypothesized to inhibit PI3K, a key upstream kinase in this pathway. Inhibition of PI3K prevents the phosphorylation of Akt, leading to the downregulation of downstream effectors like mTOR. This cascade of events ultimately suppresses cell survival and proliferation signals and promotes apoptosis in cancer cells.

While direct evidence is limited for this compound, related compounds have also been shown to influence the MAPK signaling pathway , which is crucial in regulating cellular processes like proliferation, differentiation, and stress responses. Further research is required to elucidate the specific effects of this compound on this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound, based on established protocols for similar compounds.

Isolation and Purification of this compound

A general protocol for the extraction and purification of saponins from Platycodon grandiflorus roots is as follows:

-

Extraction:

-

Dried and powdered roots of Platycodon grandiflorus are extracted with 70% ethanol under reflux for 2 hours.

-

The extraction process is repeated three times.

-

The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-butanol.

-

The n-butanol fraction, rich in saponins, is collected and concentrated.

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101).

-

The column is eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC).

-

A typical preparative HPLC method for saponin purification involves:

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a suitable wavelength (e.g., 203 nm).

-

Flow Rate: Dependent on column dimensions, typically 2-4 mL/min.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This protocol details the assessment of this compound's ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Treatment:

-

Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of this compound for 1 hour.

-

Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

-

-

NO Measurement (Griess Assay):

-

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

-

In Vitro Anticancer Assay: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.[2]

-

-

Compound Treatment:

-

The cells are treated with various concentrations of this compound and incubated for 48 or 72 hours.[3]

-

-

MTT Addition:

-

10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]

-

-

Formazan Solubilization:

-

The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

-

-

Absorbance Measurement:

-

The absorbance is measured at 570 nm using a microplate reader.[5]

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.

-

Cell Lysis:

-

Cells treated with this compound are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

The protein concentration of the lysates is determined using a BCA protein assay kit.

-

-

SDS-PAGE:

-

Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Blocking and Antibody Incubation:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-IKK, IκBα, phospho-Akt, Akt) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the areas of inflammation and cancer. Its mechanism of action, likely involving the modulation of the NF-κB and PI3K/Akt signaling pathways, warrants further in-depth investigation. This technical guide provides a foundational resource for researchers to advance the understanding and application of this compound in drug discovery and development. The provided experimental protocols offer a starting point for the consistent and reproducible investigation of this valuable saponin. Further studies are essential to fully characterize its physical and chemical properties and to confirm its biological activities and precise molecular targets.

References

- 1. Platycodin D inhibits the proliferation, invasion and migration of endometrial cancer cells by blocking the PI3K/Akt signaling pathway via ADRA2A upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling Platycogenin A: A Technical Guide to Molecular Formula and Weight Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the molecular formula and weight of Platycogenin A, a triterpenoid saponin of significant interest in natural product research. This document details the experimental protocols, data interpretation, and potential biological relevance, offering a foundational resource for its further investigation and application.

This compound: Core Molecular Attributes

This compound has an established molecular formula and weight, which are fundamental parameters for its identification, characterization, and quantification.

| Parameter | Value | Source |

| Molecular Formula | C42H68O16 | [1] |

| Formula Weight | 829 g/mol | [1] |

Experimental Determination of Molecular Formula and Weight

The determination of the molecular formula and weight of a novel natural product like this compound is a multi-step process that primarily relies on high-resolution mass spectrometry and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone technique for accurately determining the mass of a molecule, which in turn allows for the confident assignment of its molecular formula.[2][3]

Experimental Protocol:

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for mass spectrometric analysis (typically in the low µg/mL to ng/mL range).

-

Ionization: Electrospray ionization (ESI) is a commonly employed soft ionization technique for non-volatile and thermally labile molecules like saponins.[2] The sample solution is introduced into the mass spectrometer, where a high voltage is applied to the tip of a capillary, generating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

-

Mass Analysis: The generated ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.[4][5] These instruments are capable of measuring the mass-to-charge ratio (m/z) of ions with high accuracy (typically <5 ppm).[3]

-

Data Acquisition: The mass spectrometer is operated in a high-resolution mode to obtain an accurate mass measurement of the molecular ion (e.g., [M+H]+, [M+Na]+, or [M-H]-).

-

Molecular Formula Generation: The highly accurate m/z value is processed by software that generates a list of possible molecular formulas that fall within the measured mass accuracy. By applying chemical constraints (e.g., specifying the presence of C, H, and O, and setting realistic elemental ratios), a single, unambiguous molecular formula can be determined.

Data Presentation:

The primary data from HRMS is the accurate mass of the molecular ion. This is then used to calculate the molecular formula.

| Ion Adduct | Observed m/z | Calculated Exact Mass for C42H68O16 | Mass Accuracy (ppm) |

| [M+H]+ | Hypothetical Data | 829.4631 | <5 |

| [M+Na]+ | Hypothetical Data | 851.4450 | <5 |

| [M-H]- | Hypothetical Data | 827.4482 | <5 |

Elemental Analysis

Elemental analysis provides the percentage composition of the constituent elements in a compound. This information is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[6][7]

Experimental Protocol:

-

Sample Preparation: A small, precisely weighed amount of pure this compound is required. The sample must be free of solvent and other impurities.

-

Combustion Analysis: The sample is combusted in a furnace at high temperatures in the presence of excess oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.

-

Detection and Quantification: The combustion products are passed through a series of detectors that quantify the amounts of CO2, H2O, and N2 produced. From these values, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen is typically determined by difference.[8]

-

Empirical Formula Calculation: The mass percentages are converted to molar ratios, and the simplest whole-number ratio of these moles gives the empirical formula.[9]

Data Presentation:

The results of elemental analysis are presented as the percentage by mass of each element.

| Element | Theoretical % Composition for C42H68O16 |

| Carbon (C) | 60.85% |

| Hydrogen (H) | 8.27% |

| Oxygen (O) | 30.88% |

Workflow for Molecular Formula Determination:

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity [mdpi.com]

- 5. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platycodin D inhibits diabetic retinopathy via suppressing TLR4/MyD88/NF-κB signaling pathway and activating Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-resolution tandem mass spectrometry of large biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

early research on the biological activity of Platycogenin A

An In-depth Technical Guide to the Early Research on the Biological Activity of Platycodin D (and its relation to Platycogenin A)

This technical guide provides a comprehensive overview of the early research into the biological activities of Platycodin D, a major triterpenoid saponin isolated from the roots of Platycodon grandiflorus. While the query specified this compound, the vast body of early research focuses on its glycoside derivative, Platycodin D. Platycogenin is the aglycone, or the non-sugar core, of Platycodin D. This document will delve into the foundational studies that have illuminated the pharmacological potential of Platycodin D, with a focus on its anti-tumor and anti-inflammatory properties.

Anti-Tumor Activity

Early investigations into Platycodin D revealed its significant cytotoxic effects against various cancer cell lines. These studies laid the groundwork for understanding its potential as an anti-cancer agent. The mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and autophagy.[1][2]

Induction of Apoptosis

Platycodin D has been shown to induce apoptosis in a variety of cancer cells. A key mechanism is the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[3] Specifically, the activation of caspase-3 and caspase-9, along with the cleavage of poly(ADP-ribose) polymerase (PARP), are hallmark indicators of Platycodin D-induced apoptosis.[4]

Cell Cycle Arrest

Another significant anti-tumor effect of Platycodin D is its ability to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. Studies have demonstrated that Platycodin D can induce G2/M phase arrest in laryngeal cancer (Hep2) cells and G0/G1 phase arrest in prostate cancer (PC-12) and gastric cancer cell lines.[4][5] This cell cycle arrest is often a prelude to apoptosis.

Signaling Pathways Implicated in Anti-Tumor Activity

Several key signaling pathways have been identified in the early research on Platycodin D's anti-cancer effects. The PI3K/Akt/mTOR and MAPK pathways are central to its mechanism of action.[3][4] By inhibiting the PI3K/Akt pathway, Platycodin D can suppress cell survival and proliferation signals.[3] Concurrently, it can activate the ERK and JNK pathways, which are involved in the induction of autophagy.[4]

Quantitative Data on Anti-Tumor Activity

| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Dose | Results | Reference |

| BEL-7402 | Hepatocellular Carcinoma | MTT Assay | IC50 | 37.70 ± 3.99 µM (24h) | Significant reduction in cell proliferation. | [4] |

| PC-12 | Pheochromocytoma | MTT Assay | IC50 | 13.5 ± 1.2 µM (48h) | Significant anti-cancer effects observed. | [4] |

| HCT-15 | Colorectal Cancer | Xenograft Model | Tumor Growth | Not specified | Delayed tumor growth and reduced microvessel density. | [3] |

| Hep2 | Laryngeal Cancer | Flow Cytometry | Cell Cycle | Not specified | Induced G2/M phase arrest. | [3] |

| Various | Non-small cell lung cancer | Colony formation assay | Cell Viability | Not specified | Significantly reduced cell viability and colony number. | [3] |

Anti-inflammatory Activity

Platycodin D has demonstrated potent anti-inflammatory effects in various experimental models. Its mechanism of action in inflammation primarily involves the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

In models of acute asthma, Platycodin D was found to suppress eosinophilic inflammation and mucin production in the bronchial mucosa.[6] It also inhibited the production of Th2 cytokines, including IL-4, IL-5, and IL-13, which are crucial drivers of allergic inflammation.[6] In studies on rheumatoid arthritis, Platycodin D reduced the levels of myeloperoxidase (MPO), an indicator of neutrophil infiltration, and malondialdehyde (MDA), a marker of oxidative stress, in the paws of arthritic mice.[7][8] Furthermore, it suppressed the production of the pro-inflammatory cytokines IL-6 and TNF-α.[7][8]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of Platycodin D are mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3] By preventing the activation of NF-κB, Platycodin D downregulates the expression of numerous genes involved in the inflammatory response. In the context of asthma, it has been shown to decrease the protein production of GATA3 and IRF4, transcription factors that are essential for Th2 cell differentiation and function.[6]

Quantitative Data on Anti-inflammatory Activity

| Model | Condition | Treatment | Parameter Measured | Results | Reference |

| DBA/1J Mice | Collagen-Induced Arthritis | 50, 100, 200 mg/kg/day (oral) | Paw MPO & MDA levels | Dose-dependent reduction in MPO and MDA. | [7][8] |

| DBA/1J Mice | Collagen-Induced Arthritis | 50, 100, 200 mg/kg/day (oral) | Paw TNF-α & IL-6 levels | Dose-dependent suppression of TNF-α and IL-6. | [7][8] |

| Murine Model | Acute Asthma | Not specified | Th2 Cytokines (IL-4, IL-5, IL-13) in BALF | Significant inhibition of Th2 cytokine production. | [6] |

| Murine Model | Acute Asthma | Not specified | GATA3 and IRF4 protein | Decreased protein levels of GATA3 and IRF4. | [6] |

Other Biological Activities

Besides its anti-tumor and anti-inflammatory properties, early research has also pointed towards other potential therapeutic applications for Platycodin D.

-

Antiviral Activity : Platycodin D has been shown to prevent SARS-CoV-2 infection by inhibiting membrane fusion.[2]

-

Metabolic Regulation : Studies have indicated that Platycodin D can ameliorate type 2 diabetes-induced myocardial injury by activating the AMPK signaling pathway.[9][10]

-

Adjuvant Activity : Platycodin D has been investigated as a potential vaccine adjuvant, capable of eliciting both Th1 and Th2 immune responses.[11] However, its application in this area is limited by its hemolytic activity.[12][13]

-

Hemolytic Activity : A notable characteristic of Platycodin D is its hemolytic activity, which is a common feature of saponins.[3][4][12] This property is a significant consideration for its therapeutic development, particularly for systemic administration.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment : Cells are treated with various concentrations of Platycodin D for specified time periods (e.g., 24, 48 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization : The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment : Cells are treated with Platycodin D for a predetermined time.

-

Cell Harvesting : Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Staining : Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry : The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Protein Expression

-

Protein Extraction : Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, GATA3), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Models

-

Collagen-Induced Arthritis (CIA) in DBA/1J Mice : Mice are immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster injection is given after a specific period. Platycodin D is administered orally daily, and disease progression is monitored by measuring paw thickness, arthritis score, and body weight.[7][8]

-

Murine Model of Acute Asthma : Mice are sensitized and subsequently challenged with ovalbumin (OVA) to induce an allergic airway inflammation. Platycodin D is administered, and its effects are assessed by analyzing bronchoalveolar lavage fluid (BALF) for inflammatory cells and cytokines, and by histological examination of lung tissue.[6]

This guide provides a foundational understanding of the early research on Platycodin D's biological activities. The presented data and methodologies have been instrumental in shaping the subsequent research and development of this promising natural compound.

References

- 1. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. excli.de [excli.de]

- 3. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 5. Frontiers | Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer [frontiersin.org]

- 6. Platycodin D attenuates airway inflammation via suppression Th2 transcription factor in a murine model of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] The Effects of Platycodin D, a Saponin Purified from Platycodi Radix, on Collagen-Induced DBA/1J Mouse Rheumatoid Arthritis | Semantic Scholar [semanticscholar.org]

- 8. The Effects of Platycodin D, a Saponin Purified from Platycodi Radix, on Collagen-Induced DBA/1J Mouse Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Platycodin D Ameliorates Type 2 Diabetes-Induced Myocardial Injury by Activating the AMPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Contribution of the glycidic moieties to the haemolytic and adjuvant activity of platycodigenin-type saponins from the root of Platycodon grandiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Platycodin D2 is a potential less hemolytic saponin adjuvant eliciting Th1 and Th2 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Platycodin D: Mechanisms of Action, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycodin D (PD), a prominent triterpenoid saponin isolated from the root of Platycodon grandiflorus, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2] This technical guide provides an in-depth literature review of the studies on Platycodin D, with a focus on its anti-cancer and anti-inflammatory properties. We will delve into the molecular mechanisms, summarize key quantitative data, and provide an overview of the experimental protocols employed in this research. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Platycodin D has been shown to exert its biological effects through the modulation of multiple signaling pathways.[3] In the context of cancer, it has been demonstrated to inhibit cell proliferation, induce apoptosis and autophagy, and suppress metastasis in various cancer cell lines and in vivo models.[1][4] Its anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory mediators.[5] This review will systematically explore the signaling cascades implicated in these processes, including the NF-κB, TLR4/MyD88/NF-κB, Nrf2/HO-1, and c-Myc ubiquitination pathways.

Anti-Cancer Activity of Platycodin D

Platycodin D has emerged as a promising anti-cancer agent, demonstrating significant cytotoxicity in a variety of human cancer cell lines.[1] Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4]

Quantitative Data on Anti-Cancer Effects

The following tables summarize the cytotoxic effects of Platycodin D on various cancer cell lines as reported in the literature. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.[6]

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| H520 | Lung Cancer | ~25 µg/mL* | 72 | [1] |

| PC-3 | Prostate Cancer | Not specified | 48 | [7] |

| DU145 | Prostate Cancer | Not specified | 48 | [7] |

| BEL-7402 | Liver Cancer | 37.70 ± 3.99 | 24 | [3] |

| AZ521 | Gastric Cancer | ~10 | 48 | [2] |

| NUGC3 | Gastric Cancer | ~10 | 48 | [2] |

| LoVo | Colon Cancer | >10 | 24 | [8] |

| OXP-LoVo | Colon Cancer | >10 | 24 | [8] |

| H1299 | Lung Cancer | ~10-15 | 48 | [9] |

| H2030 | Lung Cancer | ~10-15 | 48 | [9] |

| A549 | Lung Cancer | ~15-20 | 48 | [9] |

| U251 | Glioma | 81.6 | Not specified | [10] |

| NCI-H929 | Multiple Myeloma | Not specified | Not specified | [11] |

| U266B1 | Multiple Myeloma | Not specified | Not specified | [11] |

Note: The value for H520 cells was reported in µg/mL. The approximate molar concentration is dependent on the molecular weight of Platycodin D.

Key Signaling Pathways in Anti-Cancer Activity

c-Myc Protein Degradation: Platycodin D has been shown to downregulate the oncoprotein c-Myc, a key regulator of cell proliferation and apoptosis.[2] This is not due to a decrease in c-myc mRNA levels but rather through the promotion of c-Myc protein ubiquitination and subsequent degradation by the proteasome.[2] This mechanism contributes significantly to the anti-proliferative effects of Platycodin D in gastric cancer cells.[2]

References

- 1. In Vivo and In Vitro Antitumor Effects of Platycodin D, a Saponin Purified from Platycodi Radix on the H520 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oss.jomh.org [oss.jomh.org]

- 8. jcancer.org [jcancer.org]

- 9. Frontiers | Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]

- 10. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platycodin D inhibits proliferation, migration and induces chemosensitization through inactivation of the NF-κB and JAK2/STAT3 pathways in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Key Researchers and Therapeutic Potential of Platycogenin A and Its Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycogenin A is a pentacyclic triterpenoid sapogenin that forms the aglycone core of a series of bioactive saponins, primarily isolated from the roots of Platycodon grandiflorum. While research has highlighted the significant therapeutic potential of these saponins, particularly in oncology and inflammatory diseases, a substantial portion of the investigations has centered on its glycosidic forms, such as Platycodin D and Platyconic Acid A. This technical guide provides an in-depth overview of the key researchers in this field, the pharmacological activities of this compound's derivatives, associated signaling pathways, and the experimental methodologies employed in their study. The focus will be on the wealth of data available for its glycosides, which currently serve as the primary lens through which the therapeutic promise of the this compound scaffold is understood.

Key Researchers in the Field

The body of research on this compound and its derivatives has been significantly advanced by a number of dedicated researchers. Among them, the work of Professor Hye Gwang Jeong from the College of Pharmacy at Chungnam National University, Republic of Korea, is particularly prominent. His extensive publications delve into the anti-inflammatory, hepatoprotective, and anti-cancer mechanisms of saponins derived from Platycodi Radix. Collaborators such as Young Chul Chung have also made substantial contributions to understanding the pharmacological properties of these natural products. Their work has been instrumental in elucidating the molecular targets and signaling pathways modulated by these compounds.

Structure-Activity Relationship: The Importance of Glycosylation

A critical aspect of understanding the biological activity of this compound is the role of its sugar moieties. Studies on the structure-activity relationships of Platycodon saponins have revealed that the presence and nature of these sugar chains are crucial for their therapeutic effects. Research indicates that the loss of the sugar residues linked to the C-3 or C-28 positions of the this compound core can dramatically reduce cytotoxicity against cancer cells.[1] This suggests that the glycosides may have enhanced bioavailability, improved interaction with cellular targets, or that the sugar components themselves play a direct role in the mechanism of action. Consequently, much of the existing research has focused on these naturally occurring glycosides.

Quantitative Data on the Bioactivity of Platycodin D

Platycodin D, a major glycoside of this compound, has been extensively studied for its anti-cancer properties. The following tables summarize its inhibitory concentrations against various cancer cell lines.

Table 1: In Vitro Anti-Cancer Activity of Platycodin D

| Cell Line | Cancer Type | IC50 Value | Reference |

| H520 | Lung Cancer | 15.86 µg/mL | [2] |

| Caco-2 | Intestinal Cancer | 24.6 µM | [3] |

| A549 | Non-small cell lung cancer | Not specified | [3] |

| NCI-H460 | Non-small cell lung cancer | Not specified | [4] |

| PC-3 | Prostate Cancer | Not specified | [4] |

| AGS | Gastric Cancer | Not specified | [4] |

| HepG2 | Liver Cancer | Not specified | [4] |

| MCF-7 | Breast Cancer | Not specified | [4] |

Table 2: In Vivo Anti-Tumor Effects of Platycodin D

| Animal Model | Cancer Type | Dosage | Effect | Reference |

| H520 Xenograft Mice | Lung Cancer | 50, 100, 200 mg/kg | Significant decrease in tumor volume | [2] |

Signaling Pathways Modulated by this compound Glycosides

The anti-cancer and anti-inflammatory effects of this compound derivatives are attributed to their ability to modulate multiple key signaling pathways.

PI3K/Akt/mTOR Pathway

Platycodin D has been shown to induce autophagy in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition can lead to programmed cell death.

Caption: Platycodin D inhibits the PI3K/Akt/mTOR pathway, leading to the induction of autophagy.

MAPK Signaling Pathway

The activation of JNK and p38 MAPK signaling pathways is another mechanism through which Platycodin D induces autophagy.[4] These pathways are involved in cellular stress responses and can trigger apoptosis or autophagy depending on the cellular context.

Caption: Platycodin D activates JNK and p38 MAPK pathways, contributing to autophagy induction.

NF-κB Signaling Pathway

Platycodon saponins have been found to suppress the phosphorylation of Akt, which in turn leads to the inhibition of the NF-κB signaling pathway.[1] The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition is a common strategy in anti-cancer and anti-inflammatory drug development.

Caption: Platycodon saponins inhibit the NF-κB pathway by suppressing Akt phosphorylation.

Experimental Protocols

The following are representative experimental protocols for assessing the bioactivity of this compound derivatives, based on methodologies reported in the cited literature.

Cell Viability Assay (MTT Assay)

This protocol is adapted from the methodology used to determine the cytotoxicity of Platycodin D against H520 lung cancer cells.[2]

-

Cell Seeding: H520 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Treatment: The cells are then treated with various concentrations of Platycodin D (e.g., 3.13, 6.25, 12.5, 25, 50 µg/mL) for 48 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The supernatant is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

In Vivo Tumor Xenograft Model

This protocol is based on the study of Platycodin D's effect on H520 tumor growth in nude mice.[2]

-

Animal Model: Female BALB/c nude mice (6-8 weeks old) are used.

-

Tumor Cell Implantation: H520 cells (5 x 10^6 cells in 0.1 mL of PBS) are subcutaneously injected into the right flank of each mouse.

-

Treatment Initiation: When the tumor volume reaches approximately 100 mm³, the mice are randomly divided into control and treatment groups.

-

Drug Administration: Platycodin D is administered orally at doses of 50, 100, and 200 mg/kg daily for a specified period (e.g., 28 days). The control group receives the vehicle.

-

Tumor Measurement: Tumor size is measured every 3-4 days using a caliper, and the tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Caption: Workflow for an in vivo tumor xenograft study to evaluate the efficacy of Platycodin D.

Conclusion